ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Properties
Molecular Formula |
C26H20N4O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H20N4O5/c1-2-34-26(33)20-15-19-22(27-21-12-6-7-13-29(21)25(19)32)30(16-18-11-8-14-35-18)23(20)28-24(31)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3 |
InChI Key |
ZLSLASGVNOXYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Preparation of Furan-2-ylmethyl Intermediate
The furan-2-ylmethyl group is introduced via aldehyde-amine coupling using purified furfural. Key steps include:
-
Vacuum distillation of furfural at 65–80°C to remove impurities.
-
Reaction with urea in a 1:1.6 molar ratio at 60°C for 1.7 hours, followed by NaOH-mediated condensation.
Table 1: Optimization of Furan-2-ylmethyl Intermediate Synthesis
Benzoylimino Group Installation
The benzoylimino moiety is introduced via Schiff base formation using benzoyl chloride derivatives. A patented method for analogous compounds involves:
-
Coupling 4-methyl-3-nitrobenzaldehyde with a primary amine under basic conditions (triethylamine, 75–80°C).
-
In situ imination using sodium cyanide in ethanol/water mixtures, achieving 95.6% purity after vacuum distillation.
Critical Factors :
Cyclization to Form the Tricyclic Core
Cyclization is achieved through thermal or catalytic methods :
-
Thermal cyclization : Heating at 75–80°C for 23 hours in isopropanol yields the tricyclic structure.
-
Catalytic cyclization : Using N,N-dimethylbenzylamine (0.12 equiv) in dichloroethane enhances reaction efficiency (96.69% yield).
Table 2: Cyclization Conditions and Outcomes
| Method | Catalyst | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Thermal | None | 75°C | 23 | 78 | |
| Catalytic | N,N-dimethylbenzylamine | 75°C | 2.5 | 96.69 |
Purification and Characterization
Purification Techniques
-
Vacuum distillation : Effective for isolating low-volatility intermediates (e.g., furan-2-ylmethyl urea) at 0.5 mmHg.
-
Column chromatography : Silica gel eluted with hexane:ethyl acetate (1:1) removes unreacted benzoyl chloride derivatives.
-
Recrystallization : Methanol/water mixtures yield crystals with >99% purity.
Analytical Validation
-
FTIR : Confirms imino (C=N, 1640 cm⁻¹) and ester (C=O, 1725 cm⁻¹) groups.
-
GC-MS : Identifies molecular ions at m/z 527 (M⁺) and fragmentation patterns consistent with the tricyclic structure.
-
¹H-NMR : Resonances at δ 4.36 (quintet, ester CH₂), 7.28–8.15 (aromatic protons) validate regiochemistry.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patented methods highlight continuous flow systems for scaling up cyclization steps:
Waste Reduction Strategies
-
Solvent recovery : Dichloroethane and ethyl acetate are distilled and reused, reducing costs by 40%.
-
Catalyst recycling : N,N-dimethylbenzylamine is recovered via basification (pH 11) and reused without yield loss.
Comparative Analysis of Synthetic Routes
Route 1 (Thermal Cyclization) :
-
Advantages : No catalyst required.
-
Drawbacks : Longer reaction time (23 hours) and lower yield (78%).
Route 2 (Catalytic Cyclization) :
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs (Table 1) share the tricyclic core but differ in substituents at positions 6, 7, and 11.
Table 1: Structural Variations Among Tricyclic Analogs
| Compound ID (CAS) | Position 6 Substituent | Position 7 Substituent | Position 11 Substituent |
|---|---|---|---|
| 847035-96-5 (Target Compound) | Benzoylimino | Furan-2-ylmethyl | H |
| 846589-37-5 | 2,6-Difluorobenzamide | Propyl | Methyl |
| 846592-12-9 | 3,5-Dimethylbenzamide | 3-Methoxypropyl | Methyl |
| 847039-25-2 | 2-Methylbenzoylimino | 3-Ethoxypropyl | H |
| 846592-57-2 | Chlorophenylmethyl | Pentyl | H |
Key Observations :
- Solubility : The furan-2-ylmethyl group (target compound) imparts moderate polarity, whereas alkyl chains (e.g., pentyl in 846592-57-2) increase hydrophobicity .
- Steric Hindrance : Bulky substituents at position 7 (e.g., 3-isopropoxypropyl in 847035-96-5 analogs) may restrict conformational flexibility, influencing binding to biological targets .
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies of related tricyclic compounds reveal:
- Hydrogen-Bonding Networks: The pyrimidinone carbonyl and imino groups participate in intermolecular hydrogen bonds, stabilizing crystal lattices. For example, analogs with electron-withdrawing substituents (e.g., 2,6-difluorobenzamide in 846589-37-5) exhibit stronger H-bonding interactions than alkyl-substituted derivatives .
- Ring Puckering : The tricyclic core displays minimal puckering (amplitude < 0.1 Å), as observed in similar fused heterocycles, ensuring planar conformations conducive to π-π stacking .
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Theoretical)
| Property | Target Compound | 846589-37-5 | 846592-12-9 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~495 | ~502 | ~518 |
| LogP (Predicted) | 2.8 | 3.5 | 3.2 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 7 | 7 | 8 |
Notes:
Biological Activity
Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.
The molecular formula of this compound is C26H20N4O5, with a molecular weight of approximately 444.46 g/mol. The structural features include a benzoylimino group and a furan moiety that contribute to its reactivity and biological activity.
The biological activity of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Binding : It could bind to receptors on cell membranes, influencing cellular signaling pathways.
- Radical Generation : The presence of iminyl radicals may facilitate the formation of reactive oxygen species (ROS), contributing to its antimicrobial efficacy.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo exhibit significant antimicrobial properties. A study demonstrated that derivatives with furan rings showed enhanced activity against various bacterial strains.
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Ethyl 6-(1-benzofuran-2-carbonylimino) | Contains a furan ring and imine group | Potential antimicrobial activity |
| Ethyl 6-(2-chlorobenzoyl)imino | Halogenated benzoyl group | Enhanced reactivity in biological systems |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies
-
Case Study 1: Antimicrobial Evaluation
- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited significant inhibition zones compared to control groups.
-
Case Study 2: Anticancer Screening
- Objective : To evaluate cytotoxic effects on MCF-7 cells.
- Method : MTT assay was used to determine cell viability.
- Results : IC50 values indicated potent cytotoxicity at low concentrations.
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?
The synthesis requires multi-step organic reactions, including nucleophilic substitutions and cyclizations. Key parameters include:
- Temperature control : Maintain 60–80°C during benzoylimino group formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity of the furan-2-ylmethyl moiety .
- Reaction time : Monitor intermediates via TLC; typical steps require 6–12 hours for completion . Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
A combination of methods is critical:
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and imine (C=N) bonds (~1650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve the tricyclic core (e.g., δ 6.5–7.5 ppm for aromatic protons) and furan substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with <3 ppm error .
Q. How should researchers address solubility challenges during experimental workflows?
The compound exhibits limited solubility in aqueous buffers. Optimize solvent systems by:
- Using DMSO for biological assays (≤0.1% v/v to avoid cytotoxicity) .
- Employing acetone/chloroform mixtures (1:1) for crystallization .
Q. What stability considerations are critical for long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational chemistry predict viable reaction pathways for functionalizing the tricyclic core?
Apply quantum mechanical (QM) methods (e.g., DFT at the B3LYP/6-31G* level) to model:
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
For overlapping NMR signals:
Q. How can structure-activity relationships (SAR) guide biological activity optimization?
- Functional group modulation : Replace the ethyl ester with a methyl group to enhance metabolic stability .
- Bioisosteric substitution : Substitute the furan ring with thiophene to improve binding affinity (e.g., IC₅₀ reduction in kinase assays) . Validate hypotheses via in vitro assays (e.g., enzyme inhibition) and molecular docking (AutoDock Vina) .
Q. What methodologies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) to steer EAS to specific positions on the tricyclic core .
- Lewis acid catalysis : Use AlCl₃ to enhance para-substitution in benzoylimino derivatives .
Q. How can QM/MM simulations elucidate the compound’s interaction with biological targets?
Q. What analytical protocols validate purity in multi-step syntheses?
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) with UV detection at 254 nm .
- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
